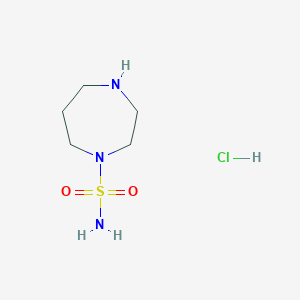

1,4-Diazepane-1-sulfonamide hydrochloride

Description

Contextualization of 1,4-Diazepane and Sulfonamide Scaffolds in Medicinal Chemistry

In the field of drug discovery, certain molecular frameworks, often referred to as "privileged structures," appear repeatedly in compounds targeting a variety of biological receptors and enzymes. Both the 1,4-diazepane and sulfonamide scaffolds fall into this category, valued for their versatile biological activities and favorable physicochemical properties.

The sulfonamide scaffold (-SO₂NH₂) has been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s. citedrive.comnih.gov Initially recognized for their revolutionary antibacterial effects, sulfonamides have since proven to be a remarkably versatile functional group. ajchem-b.com Their derivatives exhibit a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties. ajchem-b.comresearchgate.net This wide-ranging applicability stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to participate in crucial hydrogen bonding interactions with biological targets. nih.gov The ease of synthesis and the ability to modify the structure to fine-tune activity have cemented the sulfonamide's role as a promising scaffold in modern drug design. citedrive.comajchem-b.com

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold and its fused-ring analogue, benzodiazepine, are considered classic privileged structures, particularly for targeting the central nervous system (CNS). nih.govnih.gov Compounds incorporating the 1,4-diazepine moiety are associated with a broad range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer activities. nih.govsemanticscholar.orgresearchgate.net The semi-rigid, non-planar conformation of the diazepine (B8756704) ring allows for the spatial projection of substituents in specific vectors, which is crucial for precise interactions with receptor binding sites. nih.gov Researchers have developed numerous synthetic routes to access diverse 1,4-diazepane derivatives, highlighting its enduring importance in the search for new bioactive agents. nih.govrsc.org

Overview of Research Trajectories for the Chemical Compound and Related Derivatives

While research on the specific parent compound, 1,4-Diazepane-1-sulfonamide (B3199185) hydrochloride, is limited, significant academic work has been conducted on closely related derivatives that incorporate the core 1,4-diazepane-sulfonamide structure. A notable area of investigation has been the design and synthesis of these derivatives as potential antagonists for the 5-HT₆ receptor, a target implicated in cognitive disorders.

In one such study, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides were synthesized and evaluated for their binding affinity to the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com The synthesis involved a multi-step process starting from 3-nitrobenzaldehyde, which was reacted with a protected 1,4-diazepane. openpharmaceuticalsciencesjournal.com Subsequent reduction of the nitro group to an amine, followed by reaction with various sulfonyl chlorides, yielded the desired sulfonamide derivatives. openpharmaceuticalsciencesjournal.com The final step involved deprotection and salt formation to produce the hydrochloride compounds. openpharmaceuticalsciencesjournal.com

The research demonstrated that the combination of the diazepane ring and the phenyl-sulfonamide moiety could produce compounds with potent binding affinities for the 5-HT₆ receptor. The findings from this research are summarized in the table below. openpharmaceuticalsciencesjournal.com

Table 1: Research Findings on 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide Derivatives

| Compound | R Group (on Sulfonamide) | 5-HT₆R Binding Affinity (Ki) nM |

|---|---|---|

| 10a | Methyl | 10.5 |

| 10b | Ethyl | 8.5 |

| 10c | Propyl | 12.4 |

| 10d | Isopropyl | 15.2 |

| 10e | Phenyl | 5.5 |

| 10f | 4-Methylphenyl | 4.8 |

| 10g | 4-Methoxyphenyl | 6.2 |

| 10h | 4-Chlorophenyl | 3.9 |

| 10i | 4-Fluorophenyl | 4.2 |

| 10j | 2-Thienyl | 7.8 |

| 10k | 8-Quinolyl | 9.1 |

| 10l | 5-Isoquinolyl | 8.9 |

This table is based on data presented in the study on 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides as 5-HT₆ antagonists. openpharmaceuticalsciencesjournal.com

This research trajectory highlights a rational drug design approach where the 1,4-diazepane serves as a key structural element for receptor interaction, while the sulfonamide linkage provides a versatile point for introducing various substituents to modulate potency and selectivity. openpharmaceuticalsciencesjournal.com

Significance of the 1,4-Diazepane-1-sulfonamide Moiety in Contemporary Chemical and Biological Sciences

The integration of the 1,4-diazepane ring with a sulfonamide functional group creates a hybrid molecular scaffold with considerable significance in medicinal chemistry. This combination leverages the distinct and advantageous properties of each component to create novel chemical entities with enhanced therapeutic potential.

The primary significance of the 1,4-diazepane-1-sulfonamide moiety lies in its potential to generate ligands with high affinity and selectivity for a diverse range of biological targets. The diazepine ring provides a conformationally constrained yet flexible backbone that can orient appended functional groups in a precise three-dimensional manner, which is often a requirement for effective receptor binding. nih.gov The sulfonamide group complements this by serving as a robust chemical linker and a potent hydrogen bond donor and acceptor, facilitating strong interactions within protein binding pockets. ajchem-b.com

The research into 5-HT₆ receptor antagonists exemplifies the utility of this combined moiety. openpharmaceuticalsciencesjournal.com In this context, the diazepane portion of the molecule likely interacts with specific residues of the receptor, while the sulfonamide and its attached aryl group explore other regions of the binding site, allowing for the fine-tuning of affinity. openpharmaceuticalsciencesjournal.com The modular nature of the synthesis, where different sulfonyl chlorides can be readily coupled to the diazepane-amine precursor, makes this scaffold an attractive platform for building libraries of compounds for screening against various targets. openpharmaceuticalsciencesjournal.com

In contemporary drug discovery, the 1,4-diazepane-1-sulfonamide moiety represents a valuable starting point for developing new therapeutic agents, particularly for complex targets like G protein-coupled receptors (GPCRs) and enzymes. nih.govnih.gov Its structural features hold promise for addressing challenges in CNS disorders, infectious diseases, and oncology, reflecting the broad biological activities historically associated with its constituent parts. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-diazepane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEMTHCBGLDEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Diazepane 1 Sulfonamide Hydrochloride and Its Derivatives

Established Synthetic Pathways for the 1,4-Diazepane Ring System

The construction of the 1,4-diazepane ring is a cornerstone of synthesizing the target compound. Established methods typically involve the formation of the seven-membered heterocyclic ring, followed by functionalization.

Cyclization Reactions in 1,4-Diazepane Synthesis

The synthesis of the 1,4-diazepane core is predominantly achieved through cyclization reactions, where a linear precursor containing two nitrogen nucleophiles is induced to form the seven-membered ring. A variety of strategies have been developed to facilitate this key transformation.

One common approach involves the condensation of 1,2-diamines with suitable dielectrophiles. For instance, a step- and atom-economical protocol has been described using 1,2-diamines and alkyl 3-oxohex-5-enoates. This domino process involves the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.org

Multicomponent reactions (MCRs) also provide an efficient route to diazepine (B8756704) scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, can be employed to assemble complex precursors that, after a deprotection step, undergo spontaneous cyclization to form the 1,4-benzodiazepine (B1214927) ring. nih.gov While focused on benzodiazepines, the principles can be adapted for saturated diazepanes. Another powerful MCR is the catalytic multicomponent [5 + 2] cycloaddition, which utilizes rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles to generate azomethine ylides that react to form 1,4-diazepine compounds. acs.org

Palladium-catalyzed cyclization represents another sophisticated method. For example, N-tosyl-disubstituted 2-aminobenzylamines can react with propargylic carbonates in the presence of a palladium catalyst. The proposed mechanism involves the formation of a π-allylpalladium intermediate, which is then attacked by the amide nitrogen nucleophile to afford the seven-membered diazepine core. mdpi.com

The table below summarizes various cyclization strategies for forming diazepine rings.

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Key Mechanistic Step | Reference |

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | Solvent-free conditions | Intramolecular aza-Michael cyclization | acs.org |

| Multicomponent Reaction | Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid | Microwave irradiation | Deprotection followed by intramolecular condensation | nih.gov |

| Palladium-Catalyzed Cyclization | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Pd(PPh₃)₄ | Intramolecular nucleophilic attack on a π-allylpalladium intermediate | mdpi.com |

| Heteropolyacid-Catalyzed Condensation | Ketimine intermediates, aldehydes | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Acid-catalyzed condensation | nih.gov |

Introduction of Sulfonamide Moieties onto the Diazepane Scaffold

The sulfonamide functional group (R-SO₂-NR'R'') is a critical component of the target molecule and is found in a wide array of therapeutic agents. openaccesspub.org It can be introduced either before or after the formation of the diazepine ring.

A common pre-cyclization strategy involves using a starting material that already contains the sulfonamide group. For instance, N-tosyl-disubstituted 2-aminobenzylamines are used in palladium-catalyzed cyclizations, where the tosyl (a specific type of sulfonamide) group is present from the outset. mdpi.com

Alternatively, the sulfonamide moiety can be installed on a pre-formed 1,4-diazepane ring. This is typically achieved by reacting the secondary amine of the diazepane with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM). openpharmaceuticalsciencesjournal.com This standard procedure is widely applicable for synthesizing a variety of N-sulfonylated diazepanes. The general reaction is as follows:

1,4-Diazepane + R-SO₂Cl --(Base)--> 1-(Alkyl/Aryl)sulfonyl-1,4-diazepane

This method allows for the introduction of diverse functionalities onto the diazepane scaffold by simply varying the "R" group on the sulfonyl chloride. nih.gov

Formation of Hydrochloride Salts

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. The process involves treating the free base form of the 1,4-diazepane-1-sulfonamide (B3199185) with hydrochloric acid.

A typical procedure involves dissolving the purified sulfonamide derivative in a suitable solvent, such as isopropanol (B130326) (IPA), and then adding a solution of hydrogen chloride in the same or a compatible solvent (e.g., IPA.HCl). openpharmaceuticalsciencesjournal.com The hydrochloride salt usually precipitates from the solution and can be collected by filtration, washed, and dried.

In some synthetic sequences, the hydrochloride salt is formed concurrently with another reaction step. For example, during the reduction of a nitro group using stannous chloride dihydrate in concentrated hydrochloric acid to form an amine, the resulting cyclized diazepine product is directly obtained as its hydrochloride salt. jocpr.com

Advanced Synthetic Strategies for Functionalized 1,4-Diazepane-1-sulfonamide Derivatives

To create more complex and specific derivatives, advanced synthetic strategies are required that offer control over the placement of substituents (regioselectivity) and their three-dimensional orientation (stereoselectivity).

Regioselective Synthesis Approaches for Substituted Diazepanes

Regioselectivity is crucial when synthesizing substituted diazepanes, as the position of functional groups can dramatically impact biological activity. In palladium-catalyzed cyclizations involving unsymmetrical propargylic carbonates, regioselectivity has been observed to favor the nucleophilic attack at the alkyne terminus substituted with the more electron-rich aryl group, indicating that electronic effects play a key role in determining the product's regiochemistry. mdpi.com

Methodologies for achieving regiochemical control often rely on varying reaction conditions or the structure of the substrates. rsc.org For instance, in the synthesis of polysubstituted chiral oxazepanes, a related seven-membered ring system, a regio- and stereoselective 7-endo cyclization via haloetherification was developed. Mechanistic studies confirmed that the asymmetry of a chiral bromonium intermediate was instrumental in controlling the regioselectivity of the cyclization. nih.gov Such principles can be extended to the synthesis of diazepanes by carefully designing substrates with appropriate directing or sterically hindering groups to favor the formation of one regioisomer over another.

Stereoselective Synthesis Methodologies (e.g., Enantioselective Approaches)

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect. Therefore, stereoselective synthesis is of paramount importance.

Asymmetric reductive amination is a significant method for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. This can be achieved using chiral catalysts or, increasingly, through enzymatic processes. For example, an enzymatic intramolecular asymmetric reductive amination has been developed using enantiocomplementary imine reductases (IREDs) to produce both the (R)- and (S)-enantiomers of a substituted 1,4-diazepane with high enantioselectivity. researchgate.net

Another approach involves starting from a chiral pool, such as amino acids. A family of 1,4-benzodiazepine-2,5-diones, for example, was synthesized from predefined amino acid precursors, ensuring that the stereochemistry at the C-3 position was controlled from the start. rsc.org Similarly, solid-phase synthesis starting from a polymer-supported serine derivative has been used to achieve the stereoselective formation of complex fused diazepine systems, with the configuration of the initial stereocenter being fully retained throughout the reaction sequence. nih.gov For certain diazepam-related compounds, which are chiral due to the boat-shaped conformation of the diazepine ring, methods for their resolution into stable atropisomers have also been developed. researchgate.netacs.org

The table below highlights some advanced stereoselective approaches.

| Stereoselective Strategy | Methodology | Chiral Source / Catalyst | Key Feature | Reference |

| Asymmetric Reductive Amination | Enzymatic intramolecular cyclization | Imine Reductases (IREDs) | Enantiocomplementary enzymes provide access to both (R) and (S) enantiomers. | researchgate.net |

| Chiral Pool Synthesis | Synthesis from amino acids | Pre-defined amino acid precursors | The stereocenter from the starting material is incorporated into the final product. | rsc.org |

| Solid-Phase Synthesis | Cleavage and stereoselective reduction | Polymer-supported Ser(tBu)-OH | Full retention of the C12a stereocenter configuration. | nih.gov |

| Memory of Chirality | Dynamic kinetic resolution | N/A | Utilizes the conformational chirality of the diazepine ring itself. | researchgate.net |

Multi-component Reactions Incorporating Diazepane and Sulfonamide Moieties

Multi-component reactions (MCRs), which involve three or more starting materials reacting in a one-pot synthesis to form a product containing substantial parts of all reactants, represent an efficient strategy for constructing complex molecular scaffolds. mdpi.comnih.gov In the synthesis of diazepane and sulfonamide-containing structures, MCRs offer significant advantages in terms of synthetic efficiency and the generation of molecular diversity. researchgate.net

One notable example is the use of the Ugi four-component reaction (U-4CR) to synthesize 1-sulfonyl-1,4-diazepan-5-ones. nih.gov This approach allows for the convergent assembly of the diazepanone core. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, a bifunctional starting material containing a pre-formed sulfonamide and an amine or carboxylic acid can be employed, alongside a suitable diamine precursor, to construct the diazepane ring system in a single, efficient step. For instance, a synthetic route can be designed based on a Ugi MCR followed by a subsequent intramolecular SN2 reaction to achieve cyclization, yielding the desired 1-sulfonyl-1,4-diazepan-5-one derivatives in high yields. nih.gov The versatility of MCRs allows for the incorporation of various substituents, making it a powerful tool for creating libraries of related compounds for further investigation. researchgate.net

Reaction Mechanisms and Kinetics in 1,4-Diazepane-1-sulfonamide Synthesis

The synthesis of 1,4-diazepane-1-sulfonamide hydrochloride involves two primary chemical transformations: the formation of the 1,4-diazepane ring and the creation of the sulfonamide bond.

Mechanistic Elucidation of Key Reaction Steps (e.g., amine-induced ring-opening)

The formation of the 1,4-diazepane ring is often achieved through the condensation of a 1,3-diamine with a suitable two-carbon electrophile, or via cyclization of a linear precursor. ijpcbs.com Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the reaction mechanism, identifying transition states and intermediates to clarify the reaction pathway and relative stability of the species involved. ijpcbs.com

A key mechanistic strategy for forming seven-membered rings like diazepane involves ring-opening/ring-closure cascade reactions. nih.gov For instance, strained heterocyclic precursors such as azetidines can undergo selective ring-opening when treated with nucleophiles, followed by an intramolecular cyclization to form the larger diazepine ring. mdpi.com While the user prompt specifies "amine-induced ring-opening," a more common approach found in the literature is the ring-opening of a different heterocyclic system to construct the diazepine backbone. nih.govmdpi.com

The sulfonamide bond is typically formed via the nucleophilic attack of a primary or secondary amine (in this case, one of the nitrogen atoms of the 1,4-diazepane ring) on the electrophilic sulfur atom of a sulfonyl chloride. The general mechanism proceeds as follows:

The amine's lone pair of electrons attacks the sulfonyl chloride's sulfur atom.

This forms a tetrahedral intermediate.

A chloride ion is eliminated, and a proton is subsequently removed from the nitrogen atom, often by a base, to yield the stable sulfonamide.

The nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. researchgate.net

Kinetic Studies and Reaction Rate Determinants

While specific kinetic studies for the synthesis of this compound are not extensively detailed in the available literature, the reaction rate can be understood by examining the determinants of the constituent reaction steps.

For the sulfonamide formation , the rate is influenced by several factors:

Nucleophilicity of the Amine: The electron-donating or withdrawing nature of substituents on the diazepane ring affects the nucleophilicity of the nitrogen atoms.

Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is modified by substituents on its aromatic or alkyl group.

Base: The presence and strength of a base (e.g., triethylamine, potassium carbonate) can accelerate the reaction by deprotonating the amine or the intermediate, facilitating the final step. openpharmaceuticalsciencesjournal.comjocpr.com

Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

For the diazepine ring formation , particularly in cyclization reactions, the rate is governed by:

Concentration: Intramolecular cyclization reactions are often favored at lower concentrations to minimize competing intermolecular reactions.

Catalyst: Acid catalysts, such as heteropolyacids (HPAs), can be used to accelerate condensation reactions that form the diazepine ring, leading to higher yields in shorter reaction times. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many diazepine syntheses are performed under reflux conditions. jocpr.comnih.gov

Purification and Spectroscopic Characterization Techniques for Synthetic Products

Following synthesis, the isolation and confirmation of the structure of this compound and its derivatives are crucial.

Chromatographic Separation Methods (e.g., column chromatography)

Purification of the synthesized products is essential to remove unreacted starting materials, by-products, and catalysts. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out in a purer form. Ethanol is a frequently used solvent for this purpose. jocpr.comscispace.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents (e.g., water, ethanol) to remove soluble impurities. jocpr.comscispace.com

Concentration under Reduced Pressure: Volatile solvents and impurities can be removed by evaporation under reduced pressure, which is a standard workup procedure. google.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and an eluent (solvent) is used to move the components down the column at different rates, allowing for their separation.

Dry Column Vacuum Chromatography (DCVC): This is a variation of column chromatography that uses a dry-packed column under vacuum, often providing faster and more efficient separations. nih.gov

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., IR, 1H NMR, 13C NMR, MS)

The precise structure of the synthesized compounds is confirmed using a combination of spectroscopic methods. uobasrah.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq For 1,4-diazepane-1-sulfonamide derivatives, characteristic absorption bands include:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (–SO2–) typically appear in the ranges of 1320–1310 cm-1 and 1155–1143 cm-1, respectively. rsc.org

N-H Stretching: Vibrations for the N-H bond in the sulfonamide group (–SO2NH–) are observed in the region of 3349–3144 cm-1. rsc.org

S-N Stretching: The stretch for the sulfur-nitrogen bond is visible in the 914–895 cm-1 region. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iqconicet.gov.ar

1H NMR: The proton spectrum reveals the chemical environment, number, and connectivity of protons. Protons on the diazepane ring will appear as multiplets in the aliphatic region, while the proton on the sulfonamide nitrogen (–SO2NH –) typically appears as a singlet at a downfield chemical shift (e.g., between 8.78 and 10.15 ppm). rsc.org Aromatic protons, if present, will show signals in the 6.5–8.5 ppm range. researchgate.net

13C NMR: The carbon spectrum shows signals for each unique carbon atom. The chemical shifts of the carbons in the diazepane ring provide information about their connectivity. Aromatic carbons typically resonate between 111 and 161 ppm. rsc.org Techniques like DEPT and HMQC are used to assign signals definitively. conicet.gov.ar

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound derivatives, Electrospray Ionization (ESI) is common, and the compound is typically observed as a protonated molecular ion [M+H]+. openpharmaceuticalsciencesjournal.com The exact mass measurement from high-resolution mass spectrometry (HRMS) can confirm the molecular formula. uni.lu

Table 1: Spectroscopic Data for N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (Derivative Example)

| Technique | Observed Data |

|---|---|

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | 345.46 g/mol |

| IR (KBr, cm-1) | 3344, 2981, 1593, 1481, 1338, 1087, 879, 690, 582 |

Data sourced from reference openpharmaceuticalsciencesjournal.com

Table 2: General Spectroscopic Features for Sulfonamide Derivatives

| Technique | Functional Group / Atom | Characteristic Signal / Range |

|---|---|---|

| IR | –SO2– (asymmetric stretch) | 1320–1310 cm-1 |

| IR | –SO2– (symmetric stretch) | 1155–1143 cm-1 |

| IR | –SO2NH – (stretch) | 3349–3144 cm-1 |

| 1H NMR | –SO2NH – | 8.78–10.15 ppm (singlet) |

| 1H NMR | Aromatic Protons | 6.5–8.5 ppm |

| 13C NMR | Aromatic Carbons | 111–161 ppm |

| MS | Molecular Ion | [M+H]+ |

Data compiled from references openpharmaceuticalsciencesjournal.comrsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 1,4 Diazepane 1 Sulfonamide Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophoric features are the essential structural and electronic characteristics of a molecule that are necessary to interact with a specific biological target and elicit a response. For 1,4-diazepane-1-sulfonamide (B3199185) derivatives, the key features include the diazepane ring, the sulfonamide linker, and the nature of the substituents attached to this core scaffold.

The diazepine (B8756704) scaffold possesses favorable physicochemical and versatile structural qualities that make it an excellent template for developing inhibitors that can modulate the molecular functions of drug targets. For instance, in the development of Factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. The conformational flexibility and constraints of the diazepane ring can be fine-tuned through chemical modification to enhance potency and selectivity.

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the design of a vast array of therapeutic agents. Its widespread use is attributed to its chemical stability and its ability to act as a key hydrogen bonding element in ligand-receptor interactions. The sulfonamide moiety is a bioisostere of a carboxylic acid group and can form critical hydrogen bonds with amino acid residues in the active site of a target protein.

In many derivatives, the sulfonamide group acts as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), anchoring the molecule within the binding pocket. Molecular docking studies have shown that the sulfonyl oxygens can accept hydrogen bonds from residues like histidine, while the NH group can donate a hydrogen bond to residues such as glutamine. For example, in a series of α-glucosidase inhibitors, the sulfonamide group of active compounds was able to form hydrogen bonds with His600 and Asp327 residues in the enzyme's active site. This interaction is often crucial for the compound's inhibitory activity.

Modifying the substituents on the core 1,4-diazepane-1-sulfonamide scaffold is a primary strategy for optimizing biological activity. The size, shape, and electronic properties of these substituents can dramatically influence a compound's efficacy and its selectivity for one biological target over others.

Studies on various classes of compounds have consistently shown that even minor changes to substituents can lead to significant shifts in potency. For example, in one series of inhibitors, the introduction of a 2-(4-fluorobenzyloxy) substitution on a core scaffold led to a remarkable improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction, with an IC₅₀ value of 64.5 nM. Conversely, adding an extra methoxy (B1213986) group resulted in a dramatic drop in potency.

In another study focused on sigma receptor (σR) ligands, derivatives featuring a bulky diazepane spacer and bicyclic substituents (like benzofurane) displayed high affinity, whereas analogues with monocyclic substituents were weak inhibitors. This highlights how the nature of the appended groups dictates the interaction with the target. The data below illustrates the impact of different substituents on the affinity for σ₁ and σ₂ receptors.

| Compound | Substituent | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| 2c | Benzofurane | 8.1 | 145 |

| 3c | 2,4-dimethyl substituted Benzofurane | 8.0 | 28 |

| 2d | Quinoline | 21 | 102 |

| 3d | 2,4-dimethyl substituted Quinoline | 11 | 34 |

Data sourced from scientific literature.

Positional and Stereochemical Effects on Biological Activity

The precise three-dimensional arrangement of atoms (stereochemistry) and the attachment points of substituents (positional chemistry) are critical determinants of a drug's interaction with its biological target.

Chirality, or the "handedness" of a molecule, plays a pivotal role in pharmacology because biological targets like enzymes and receptors are themselves chiral. A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit profoundly different biological activities. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer".

This stereoselectivity arises because one enantiomer fits more precisely into the chiral binding site of the target, akin to a right hand fitting into a right-handed glove. For instance, studies on chiral 1,4-benzodiazepine-2-ones revealed that microsomal P-450 cytochromes are stereoselective. The (S)-enantiomers were found to bind to a specific substrate binding site, while the (R)-enantiomers engaged in a different type of interaction. Similarly, biophysical techniques have been used to measure the enantioselective affinities of sulfonamide derivatives for their therapeutic target, human carbonic anhydrase II, confirming that enantiomers can have distinct binding constants. This underscores the necessity of evaluating enantiomers separately during drug development.

| Compound Class | Enantiomer | Binding Interaction Type | Target |

|---|---|---|---|

| Chiral 1,4-benzodiazepine-2-ones | (S)-enantiomer | Substrate binding site interaction | Microsomal P-450 Cytochrome |

| (R)-enantiomer | Ligand type interaction | ||

| Diarylpyrazole Sulfonamide 2 | Enantiomer 1 | Higher Affinity (Lower KD) | Human Carbonic Anhydrase II |

| Enantiomer 2 | Lower Affinity (Higher KD) |

Data conceptualized from findings in scientific literature.

In rational drug design, "exit vectors" refer to specific positions on a lead compound where chemists can attach new chemical groups. The goal is to make these new groups extend into and favorably interact with previously unoccupied regions of the target's binding site. This exploration is key to optimizing a molecule's potency and selectivity.

Ligand-Based and Structure-Based SAR Development of 1,4-Diazepane-1-sulfonamide Derivatives

The development of 1,4-diazepane-1-sulfonamide derivatives as potent and selective therapeutic agents is heavily reliant on a deep understanding of their structure-activity relationships (SAR). Both ligand-based and structure-based design strategies are employed to elucidate the key structural features responsible for molecular recognition and biological activity. Ligand-based approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and pharmacophore modeling, are utilized when the three-dimensional structure of the target protein is unknown. openpharmaceuticalsciencesjournal.com These methods rely on the analysis of a set of known active and inactive molecules to identify common structural features essential for bioactivity. openpharmaceuticalsciencesjournal.com For instance, pharmacophore models for certain aryl sulfonamide scaffolds have been successfully generated to guide the design of novel entities with predicted binding affinities. openpharmaceuticalsciencesjournal.com

Structure-based design, conversely, leverages detailed knowledge of the target's binding site to rationally design inhibitors. This approach allows for the optimization of ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, to enhance potency and selectivity.

Correlation of Structural Changes with In Vitro Biological Data

The biological activity of 1,4-diazepane-1-sulfonamide derivatives is highly sensitive to modifications at various positions of the molecular scaffold. In vitro assays are crucial for correlating these structural changes with biological function. Key areas of modification include the diazepane ring, the aryl group of the sulfonamide, and substitutions on the second nitrogen of the diazepane core.

Systematic modifications to the aryl sulfonamide portion have demonstrated a significant impact on inhibitory potential against various enzymes. For example, in a series of sulfonamide derivatives tested for α-glucosidase inhibition, the substitution pattern on the phenyl ring was a critical determinant of potency. An unsubstituted phenyl ring yielded the highest activity. However, specific electron-withdrawing substituents also conferred excellent inhibitory potential, in some cases greater than the reference standard, acarbose. rsc.org This suggests that both the electronic and steric properties of the substituent play a role in modulating activity. rsc.org

| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 3a | Unsubstituted | 19.39 |

| 3b | 4-Cl | 25.12 |

| 3h | 3-NO₂ | 25.57 |

| Acarbose (Reference) | - | 26.97 |

Similarly, the nature of the heterocyclic group attached to the sulfonamide moiety can influence biological outcomes. In studies on acetylcholinesterase (AChE) inhibitors, replacing cyclic substituents at the sulfonamide group with a simple amine led to a twofold decrease in biological activity, highlighting the importance of this group for target engagement. nih.gov

In the context of 1,4-diazepane derivatives specifically, the seven-membered diazepane ring itself is a key structural feature. Research on sigma receptor (σR) ligands has shown that using a bulky diazepane spacer, as opposed to a smaller piperidine (B6355638) ring, can retain or even improve affinity for the target receptor. nih.gov For derivatives designed as 5-HT₆ antagonists, computational studies have been used to predict the binding affinities of novel analogues based on their fit to a derived pharmacophore model. These in silico analyses provide a valuable tool for prioritizing compounds for synthesis and in vitro testing. openpharmaceuticalsciencesjournal.com

| Compound ID | Substitutions | Predicted Ki (nM) | Fitness Score |

|---|---|---|---|

| 10a | R=H, R₁=H | 11.21 | 2.15 |

| 10b | R=H, R₁=2-CH₃ | 12.58 | 2.01 |

| 10c | R=H, R₁=4-CH₃ | 10.25 | 2.28 |

| 10d | R=H, R₁=2-OCH₃ | 14.21 | 1.98 |

| 10e | R=H, R₁=4-OCH₃ | 13.15 | 2.11 |

| 10f | R=H, R₁=2-Cl | 15.89 | 1.85 |

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of 1,4-diazepane-1-sulfonamide derivatives aims to optimize interactions with the desired biological target while minimizing off-target effects. This is achieved by applying principles of medicinal chemistry guided by both ligand- and structure-based SAR data. nih.govrsc.org

A key principle for enhancing selectivity is to exploit unique features within the binding pocket of the target protein. For example, inhibitors can be designed with substituents that form specific interactions with a unique amino acid residue in the target's active site that is not present in other related proteins. rsc.org This strategy can significantly improve the selectivity profile of a compound.

Charge complementarity is another fundamental design principle. nih.gov The sulfonamide group, with its potential for ionization and hydrogen bonding, is a critical pharmacophoric feature. Optimizing the electrostatic interactions between the ligand and the target receptor can lead to both high affinity and selectivity. Computational methods can be used to analyze and optimize the charge distribution across the molecule to minimize the electrostatic binding free energy for the intended target. nih.gov

Furthermore, the conformational properties of the diazepane ring can be leveraged for rational design. As a seven-membered ring, it has a higher degree of conformational flexibility than smaller five- or six-membered rings. This flexibility can be constrained through targeted substitutions to lock the molecule into a bioactive conformation that is optimal for binding to the desired target, thereby enhancing both potency and selectivity. Molecular docking studies help to elucidate how different substituents on the sulfonamide scaffold orient themselves within the active site of a target enzyme, revealing that binding is often driven by a combination of π–π stacking interactions and hydrogen bonds. nih.gov These insights are instrumental in guiding the design of next-generation derivatives with improved pharmacological profiles.

Pre Clinical Drug Discovery and Lead Optimization Aspects of 1,4 Diazepane 1 Sulfonamide Scaffolds

Scaffold Utility in Hit Identification and Lead Generation

The 1,4-diazepane ring is considered a "privileged scaffold" in drug discovery. mdpi.com Its three-dimensional structure and the presence of two nitrogen atoms allow for diverse substitutions, enabling the exploration of extensive chemical space to identify initial "hits" and generate "lead" compounds with desired biological activity. mdpi.comnih.gov The incorporation of a sulfonamide group further enhances its potential, as this functional group is a key feature in many established drugs and can form critical hydrogen bond interactions with biological targets. researchgate.netdissolutiontech.com

Virtual Library Generation and Screening Strategies

In modern drug discovery, in silico methods are pivotal for accelerating the identification of promising compounds. For scaffolds like 1,4-diazepane-1-sulfonamide (B3199185), the process often begins with the generation of large virtual libraries. researchgate.net These libraries are created by computationally adding a wide array of substituents to the core scaffold.

One effective strategy involves the creation of a 3D database of novel analogues. For instance, a library of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamide derivatives was developed to identify potent 5-HT6 receptor antagonists. researchgate.net The design of these virtual compounds maintained essential pharmacophoric features—structural characteristics crucial for binding to the target receptor. researchgate.net

Once a virtual library is generated, high-throughput virtual screening (HTVS) is employed to predict the binding affinity of each compound to a specific biological target. nih.gov This process filters the extensive library down to a manageable number of high-potential candidates for chemical synthesis and subsequent in vitro testing. researchgate.netnih.gov Such computational approaches significantly reduce the time and cost associated with traditional high-throughput screening (HTS) of physical compound collections. nih.gov

Optimization of Binding Affinity through Structural Modifications

Following the identification of initial hits, lead optimization focuses on refining the chemical structure to enhance binding affinity and potency. interchim.frresearchgate.net This is an iterative process where systematic modifications are made to the lead compound, and the structure-activity relationship (SAR) is carefully analyzed.

For the 1,4-diazepane-1-sulfonamide scaffold, modifications can be made at several positions, including the aryl portion of the sulfonamide and the second nitrogen of the diazepane ring. A study on 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides as 5-HT6 antagonists demonstrated how different substituents on the aryl sulfonamide group directly impact binding affinity (Ki). researchgate.net By testing various substitutions, researchers can identify which chemical groups improve the interaction with the target's binding pocket.

The table below illustrates the in silico binding affinities for a selection of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamide analogues, showcasing the impact of structural changes on target binding. researchgate.net

| Compound ID | Substitution on Aryl Sulfonamide (R) | Predicted Binding Affinity (Ki) in nM | Fitness Score |

|---|---|---|---|

| 10a | -H | 1.89 | 1.58 |

| 10b | 4-fluoro | 1.75 | 1.61 |

| 10c | 4-chloro | 1.85 | 1.59 |

| 10d | 4-bromo | 1.82 | 1.60 |

| 10e | 4-methyl | 1.87 | 1.58 |

| 10f | -ethyl | 1.58 | 1.65 |

Data sourced from a study on novel 5-HT6 antagonists. The fitness score represents how well the compound aligns with the pharmacophore model. researchgate.net

Strategies for Improving Pharmacological Properties (Pre-clinical, In Vitro)

Beyond target affinity, a successful drug candidate must possess favorable pharmacological properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Early in vitro assessment of these properties is crucial to identify and address potential liabilities during lead optimization.

Assessment of Metabolic Stability (e.g., Human Microsome Assays)

Metabolic stability is a critical parameter that determines a compound's half-life in the body. A compound that is metabolized too quickly will be cleared from circulation before it can exert its therapeutic effect. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for predicting metabolic stability.

These assays involve incubating the compound with microsomes—vesicles of endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs)—from human and other species to assess interspecies differences. The amount of the parent compound remaining over time is measured to determine its metabolic rate.

For example, the metabolic stability of a diazepane-containing compound was evaluated in mouse, rat, and human liver microsomes. The compound showed modest stability in rodent microsomes but very high stability in human liver microsomes, indicating a potentially favorable metabolic profile in humans.

| Species | Test System | % Compound Remaining (after 120 min) | Interpretation |

|---|---|---|---|

| Mouse | Liver Microsomes | 27.5% | Modest Stability |

| Rat | Liver Microsomes | 16.7% | Modest Stability |

| Human | Liver Microsomes | 72.6% | High Stability |

Data from a metabolic stability assessment of a diazepane derivative.

Evaluation of Permeability (e.g., FASSIF solubility)

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is highly dependent on the compound's solubility and its ability to permeate the intestinal membrane. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), are used to predict a drug's solubility in the human small intestine more accurately than simple buffer solutions.

FaSSIF is formulated to mimic the composition of intestinal fluid in the fasted state, containing bile salts and phospholipids (B1166683) that can significantly enhance the solubility of poorly soluble compounds. Measuring a compound's solubility in FaSSIF provides a crucial indication of its potential for oral absorption. researchgate.net While specific FaSSIF solubility data for 1,4-diazepane-1-sulfonamide hydrochloride is not publicly available, the methodology is a standard part of pre-clinical evaluation for oral drug candidates.

The composition of a typical FaSSIF preparation is detailed below.

| Component | Concentration (mM) | Purpose |

|---|---|---|

| Sodium Taurocholate | 3 | Bile salt to aid solubilization |

| Lecithin | 0.75 | Phospholipid, forms mixed micelles with bile salt |

| Maleic acid | 19.12 | Buffer components to maintain pH |

| Sodium hydroxide | 13.56 | |

| Sodium chloride | 68.62 | |

| Final pH | 6.5 |

Represents a standard composition for FaSSIF.

Development of Selectivity Profile Against Off-Targets

Drug selectivity is paramount for minimizing side effects. A selective drug primarily interacts with its intended target while having minimal activity against other related or unrelated proteins ("off-targets"). During lead optimization, it is essential to build a selectivity profile by screening promising compounds against a panel of relevant off-targets.

For instance, if a 1,4-diazepane-1-sulfonamide derivative is being developed as a protease inhibitor, it should be tested against other related proteases to ensure selectivity. In the development of a diazepane series as SARS-CoV-2 Mpro inhibitors, compounds were also evaluated for activity against the closely related cysteine protease cathepsin L.

In some cases, a lack of perfect selectivity can be strategically exploited. Researchers have developed ligands based on a 1,4-diazepane scaffold that inhibit both dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrases (CAs). The inhibition of CAs was an off-target activity, and structure-activity relationship studies were conducted to understand and modulate this dual activity. The table below shows the inhibitory potential of different derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound Type | hCA I (Ki µM) | hCA II (Ki µM) | hCA IX (Ki µM) | hCA XII (Ki µM) |

|---|---|---|---|---|

| Monoalkylated Derivatives | >100 | 72.9 | >100 | >100 |

| Dialkylated Derivatives | No inhibition potential |

Data from a study on dual-target inhibitors, showing varying off-target inhibition based on structural modification.

Future Directions in the Development of this compound as a Research Tool and Potential Therapeutic Lead

The future development of this compound will likely focus on a deeper exploration of its biological activities, optimization of its physicochemical properties, and the application of modern drug discovery technologies to unlock its full therapeutic potential.

Emerging Research Areas and Unexplored Biological Targets

While direct research on this compound is limited, the broader class of 1,4-diazepane derivatives has shown activity against a range of biological targets. These findings suggest promising avenues for future investigation into the specific hydrochloride salt.

Central Nervous System (CNS) Disorders: Substituted 1,4-diazepane derivatives have been investigated as antagonists for the 5-HT6 receptor, which is a target for cognitive disorders. openpharmaceuticalsciencesjournal.com The unique conformational properties of the 1,4-diazepane ring may allow for potent and selective interactions with various G-protein coupled receptors (GPCRs) in the CNS. Further screening of this compound against a panel of CNS receptors could uncover novel activities.

Inflammation and Immunology: Aryl- nih.govdiazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3, which plays a role in inflammatory responses. nih.gov Additionally, 1,4-diazepane-2-ones have been developed as inhibitors of the LFA-1/ICAM-1 interaction, a key process in immune cell adhesion. nih.gov These precedents suggest that this compound could be explored for its potential as an anti-inflammatory or immunomodulatory agent.

Oncology: The sulfonamide group is a well-established pharmacophore in a variety of anticancer agents, including carbonic anhydrase inhibitors. nih.gov Given that some diazepine (B8756704) derivatives have been evaluated for their anticancer properties, it would be a logical step to investigate the potential of this compound as an inhibitor of cancer-related enzymes or signaling pathways.

Infectious Diseases: Preliminary studies on derivatives of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride have suggested potential antimicrobial properties. This opens up the possibility of exploring this compound and its analogs for activity against various bacterial and fungal pathogens.

An illustrative table of potential, yet unexplored, biological targets for this compound based on the activities of related compounds is provided below.

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | 5-HT Receptors, Dopamine Receptors, Chemokine Receptors (e.g., CXCR3) | Neuroscience, Inflammation |

| Adhesion Molecules | LFA-1 | Autoimmune Diseases |

| Enzymes | Carbonic Anhydrases, Protein Kinases | Oncology, Glaucoma |

Potential for Combination with Other Therapeutic Modalities (Theoretical)

The theoretical potential for combining this compound with other therapeutic modalities could enhance efficacy and overcome potential resistance mechanisms.

Combination with CNS Modulators: If this compound is found to have activity at a specific CNS receptor, it could theoretically be combined with other psychoactive agents to achieve synergistic effects or to manage different symptoms of a neurological disorder. For instance, if it demonstrates anxiolytic properties, it might be combined with an antidepressant.

Combination with Anti-inflammatory Agents: In the context of inflammatory diseases, this compound could potentially be used in combination with standard-of-care treatments like nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) to target different aspects of the inflammatory cascade.

Combination with Chemotherapeutics: Should the compound exhibit anticancer activity, it could be evaluated in combination with cytotoxic agents or targeted therapies. For example, if it were to inhibit a specific enzyme that cancer cells rely on for survival, combining it with a DNA-damaging agent could lead to enhanced tumor cell death.

Advancements in Computational and Synthetic Methodologies for Future Studies

Future research on this compound will be significantly aided by advancements in computational and synthetic chemistry.

Computational Approaches: In silico methods are invaluable for prioritizing research efforts. Molecular docking studies can be employed to predict the binding of this compound to the active sites of various enzymes and receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for related 1,4-diazepane sulfonamides to guide the design of more potent and selective analogs. openpharmaceuticalsciencesjournal.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-like properties of virtual derivatives before committing to their synthesis. openpharmaceuticalsciencesjournal.com

Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be crucial for creating a diverse library of 1,4-diazepane-1-sulfonamide derivatives for structure-activity relationship (SAR) studies. A modular synthetic approach, where different building blocks can be combined, would allow for the systematic variation of substituents on the diazepane ring and the sulfonamide group. The table below outlines some key synthetic considerations.

| Synthetic Step | Methodologies | Desired Outcome |

| Formation of 1,4-Diazepane Ring | Reductive amination, Ring-closing metathesis | Efficient synthesis of the core scaffold |

| Introduction of Sulfonamide | Reaction with sulfonyl chlorides | Installation of the key pharmacophore |

| Derivatization | N-alkylation, N-arylation | Exploration of chemical space for SAR |

By leveraging these advanced computational and synthetic tools, researchers can accelerate the exploration of this compound as a research tool and its development into a potential therapeutic lead.

Q & A

Q. How can researchers optimize the synthetic yield of this compound derivatives under varying reaction conditions?

- Methodological Answer : Employ a factorial design to test variables like temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) can model interactions between factors, while LC-MS monitors intermediate formation to identify rate-limiting steps .

Q. What methodological approaches are recommended to resolve contradictions in spectral data interpretation for novel 1,4-Diazepane-1-sulfonamide analogs?

- Methodological Answer : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations) to assign ambiguous peaks. For isomeric mixtures, use 2D NMR (COSY, HSQC) or chiral chromatography. Replicate experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. How should researchers design experiments to assess the pharmacokinetic properties of this compound formulations?

- Methodological Answer : Utilize a factorial design to optimize parameters like dissolution rate (e.g., buccal film formulations) and bioavailability. In vivo studies should measure plasma half-life (t) and C using LC-MS/MS, while in vitro assays assess permeability (e.g., Caco-2 cell monolayers) .

Q. What strategies can be employed to validate the purity of this compound using chromatographic techniques?

- Methodological Answer : Perform HPLC with UV/ELSD detection, using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Validate method specificity via spiked impurity recovery tests (e.g., 4-chloroaniline by-products). Compare retention times and peak areas against USP-grade reference standards .

Q. How can researchers address potential toxicological data gaps for this compound in preclinical studies?

- Methodological Answer : Prioritize acute toxicity (OECD 423) and genotoxicity (Ames test) assays. For chronic exposure, conduct 90-day rodent studies with endpoints like organ histopathology. Use ATSDR/NTP frameworks to identify data needs (e.g., metabolite profiling) and prioritize high-throughput in vitro screens (e.g., hepatocyte cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.